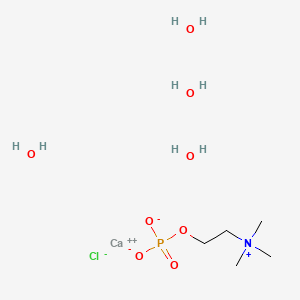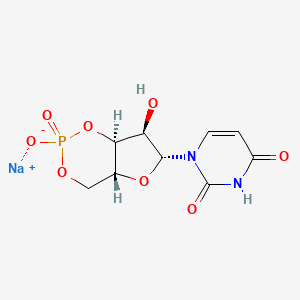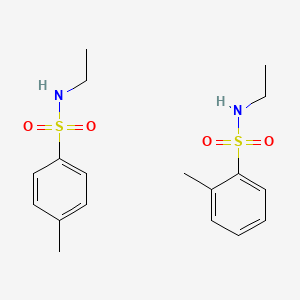
ETHYLToluolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-2-methylbenzenesulfonamide and N-ethyl-4-methylbenzenesulfonamide are organic compounds with the molecular formula C9H13NO2S. These compounds belong to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group attached to an aromatic ring. They are used in various industrial and research applications due to their unique chemical properties .
Wissenschaftliche Forschungsanwendungen
N-ethyl-2-methylbenzenesulfonamide and N-ethyl-4-methylbenzenesulfonamide have diverse applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as reagents in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for their potential use in drug development and as pharmaceutical intermediates.
Industry: Utilized as plasticizers in polymer production and as additives in lubricants and coatings
Wirkmechanismus
Target of Action
Sulfonamides, a class of compounds to which Ethyltoluenesulfonamide belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These targets play crucial roles in various biological processes, including fluid balance and folate metabolism .
Mode of Action
Sulfonamides, in general, are known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (paba) in the synthesis of folic acid, which is essential for the further production of dna in bacteria .
Biochemical Pathways
Given its structural similarity to other sulfonamides, it may interfere with the folate synthesis pathway in bacteria, leading to inhibition of bacterial growth .
Result of Action
Based on the known actions of sulfonamides, it may inhibit bacterial growth by interfering with folic acid synthesis, which is essential for dna replication .
Action Environment
It is known that the compound should be stored in a cool, dry, and well-ventilated place, away from sources of ignition and flammable materials .
Biochemische Analyse
Biochemical Properties
N-Ethyltoluenesulfonamide (o-and p-mixture) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain cancer bioactive molecules . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, which can lead to inhibition or activation of their biochemical functions.
Cellular Effects
N-Ethyltoluenesulfonamide (o-and p-mixture) has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of genes involved in cancer cell proliferation . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the metabolic flux.
Molecular Mechanism
The molecular mechanism of N-Ethyltoluenesulfonamide (o-and p-mixture) involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to changes in the enzyme’s conformation, affecting its activity. Furthermore, N-Ethyltoluenesulfonamide (o-and p-mixture) can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Ethyltoluenesulfonamide (o-and p-mixture) can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that N-Ethyltoluenesulfonamide (o-and p-mixture) remains stable under specific storage conditions . Its degradation products can also have biological activity, which needs to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of N-Ethyltoluenesulfonamide (o-and p-mixture) vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting cancer cell proliferation . At higher doses, it can cause toxic or adverse effects, including damage to normal cells and tissues. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
N-Ethyltoluenesulfonamide (o-and p-mixture) is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect the levels of metabolites and the overall metabolic flux. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates .
Transport and Distribution
The transport and distribution of N-Ethyltoluenesulfonamide (o-and p-mixture) within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it can be transported into cells via specific membrane transporters and bind to intracellular proteins, affecting its distribution .
Subcellular Localization
N-Ethyltoluenesulfonamide (o-and p-mixture) exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with nuclear proteins and influences gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-ethyl-2-methylbenzenesulfonamide and N-ethyl-4-methylbenzenesulfonamide can be synthesized through the reaction of toluenesulfonamide with ethylating agents under basic conditions. The reaction typically involves the use of ethanol and a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired sulfonamide products .
Industrial Production Methods
In industrial settings, the production of these compounds involves similar synthetic routes but on a larger scale. The process includes the use of large reactors and controlled reaction conditions to ensure high yield and purity. The products are then purified through crystallization or distillation techniques to obtain the final compounds in their pure form .
Analyse Chemischer Reaktionen
Types of Reactions
N-ethyl-2-methylbenzenesulfonamide and N-ethyl-4-methylbenzenesulfonamide undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted aromatic compounds depending on the substituent introduced.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-ethylbenzenesulfonamide
- N-methylbenzenesulfonamide
- N-ethyl-3-methylbenzenesulfonamide
Uniqueness
N-ethyl-2-methylbenzenesulfonamide and N-ethyl-4-methylbenzenesulfonamide are unique due to the position of the methyl group on the aromatic ring. This positional difference can significantly influence their chemical reactivity and interaction with biological targets. For example, the ortho (2-position) and para (4-position) isomers may exhibit different steric and electronic effects, leading to variations in their chemical behavior and applications .
Eigenschaften
IUPAC Name |
N-ethyl-2-methylbenzenesulfonamide;N-ethyl-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H13NO2S/c1-3-10-13(11,12)9-6-4-8(2)5-7-9;1-3-10-13(11,12)9-7-5-4-6-8(9)2/h2*4-7,10H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLSDSKPHLCUTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)C.CCNS(=O)(=O)C1=CC=CC=C1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26914-52-3 |
Source


|
| Record name | Benzenesulfonamide, N-ethyl-ar-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026914523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[5-[[[2-(Methyl-d3-sulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine](/img/structure/B1147107.png)
![[(1R,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B1147108.png)
![4-[[4-[(DIMETHYLAMINO)METHYL]PHENYL]AMINO]-4-OXO-2-BUTENOIC ACID](/img/structure/B1147109.png)
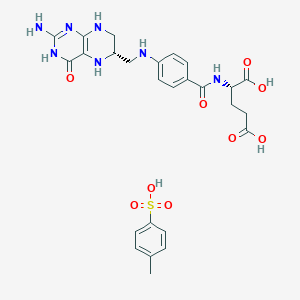
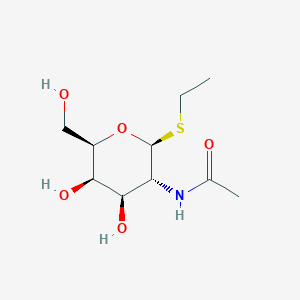

![2-[(3-CARBOXYPROPOXY)CARBONYL]BENZOATE](/img/structure/B1147113.png)
![(Alphar)-alpha-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]benzeneacetamide](/img/structure/B1147115.png)
